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Compound of Interest

Compound Name: Antituberculosis agent-1

Cat. No.: B15141113 Get Quote

In-Depth Technical Guide: Antituberculosis
Agent-1
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, synthesis pathway,

and key experimental protocols for Antituberculosis Agent-1, a novel compound identified for

its potential in combating Mycobacterium tuberculosis.

Chemical Structure and Properties
Antituberculosis Agent-1, also referred to as compound 8a in the primary literature, is a novel

4H-chromen-4-one derivative. Its chemical identity is confirmed by the following identifiers:

Chemical Name: 2-(4-(diethylamino)phenyl)-6-hydroxy-3-methyl-4H-chromen-4-one

CAS Number: 2411740-98-0

Molecular Formula: C₂₁H₂₁NO₄

Molecular Weight: 351.40 g/mol

The structure of Antituberculosis Agent-1 features a 4H-chromen-4-one core, which is a

common scaffold in biologically active compounds. Key structural features include a hydroxyl
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group at the 6-position, a methyl group at the 3-position, and a 4-(diethylamino)phenyl

substituent at the 2-position.

Table 1: Physicochemical and Biological Properties of Antituberculosis Agent-1

Property Value Reference

Molecular Formula C₂₁H₂₁NO₄ Zhao W, et al. (2020)

Molecular Weight 351.40 Zhao W, et al. (2020)

CAS Number 2411740-98-0 MedChemExpress

MIC vs. M. tuberculosis H37Rv 3.84 µg/mL Zhao W, et al. (2020)

Synthesis Pathway
The synthesis of Antituberculosis Agent-1 is achieved through a multi-step process,

commencing with the appropriate starting materials to construct the core 4H-chromen-4-one

structure. The general synthetic approach involves the formation of a chalcone intermediate

followed by cyclization and subsequent modifications.
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Caption: General synthesis pathway for Antituberculosis Agent-1.

Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of

Antituberculosis Agent-1, based on established procedures for similar 4H-chromen-4-one

derivatives.

General Synthesis of Chalcone Intermediate
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The initial step involves a Claisen-Schmidt condensation reaction between a substituted 2-

hydroxyacetophenone and a substituted benzaldehyde.

Protocol:

To a solution of the appropriately substituted 2-hydroxyacetophenone (1.0 eq) in ethanol,

add the substituted benzaldehyde (1.1 eq).

Slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise to the

mixture while stirring at room temperature.

Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to

precipitate the chalcone product.

Filter the solid, wash with cold water, and dry. Recrystallize from a suitable solvent like

ethanol to obtain the pure chalcone intermediate.

Synthesis of the 4H-Chromen-4-one Core
The synthesized chalcone is then cyclized to form the chromenone ring.

Protocol:

Dissolve the chalcone intermediate (1.0 eq) in a suitable solvent such as dimethyl sulfoxide

(DMSO) or acetic acid.

Add a cyclizing/oxidizing agent. A common method is the use of iodine in DMSO, heated at a

temperature ranging from 100 to 160 °C for 1.5 to 6 hours.

Alternatively, for the synthesis of flavanones which can then be oxidized, treatment of the

chalcone with a base in a hydro-alcoholic solution can induce cyclization.

Monitor the reaction by TLC.
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After completion, cool the reaction mixture and pour it into ice water to precipitate the

product.

Filter the solid, wash thoroughly with water and then with a sodium thiosulfate solution (if

iodine was used) to remove any remaining iodine.

Dry the crude product and purify by column chromatography on silica gel.

Final Synthesis of Antituberculosis Agent-1 (Compound
8a)
The specific synthesis of compound 8a involves the reaction of 1-(2,5-dihydroxyphenyl)propan-

1-one with 4-(diethylamino)benzaldehyde.

Protocol:

Synthesis of the Chalcone Intermediate: A mixture of 1-(2,5-dihydroxyphenyl)propan-1-one

(1 eq) and 4-(diethylamino)benzaldehyde (1 eq) is dissolved in ethanol. An aqueous solution

of KOH is added, and the mixture is stirred at room temperature for 24 hours. The resulting

precipitate is filtered, washed with ethanol and water, and dried to yield the chalcone.

Cyclization to form Compound 8a: The chalcone intermediate (1 eq) is dissolved in n-amyl

alcohol, and a catalytic amount of iodine is added. The mixture is refluxed for 8 hours. After

cooling, the solvent is removed under reduced pressure. The residue is then purified by

column chromatography (petroleum ether/ethyl acetate) to afford the final product, 2-(4-

(diethylamino)phenyl)-6-hydroxy-3-methyl-4H-chromen-4-one (Antituberculosis agent-1).

Quantitative Data
The following table summarizes the key quantitative data for the synthesis of Antituberculosis
Agent-1 and its intermediates.

Table 2: Synthesis Yields and Spectroscopic Data
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Compound Step Yield (%)
¹H NMR (δ,
ppm)

Mass Spec
(m/z)

Chalcone

Intermediate
1 Not Reported

Characteristic

peaks for

aromatic and

vinylic protons.

Expected [M+H]⁺

Antituberculosis

Agent-1 (8a)
2 Not Reported

¹H NMR (400

MHz, DMSO-d₆):

δ 10.05 (s, 1H),

7.64 (d, J = 8.8

Hz, 2H), 7.32 (d,

J = 3.0 Hz, 1H),

7.21 (dd, J = 8.9,

3.0 Hz, 1H), 7.14

(d, J = 8.9 Hz,

1H), 6.74 (d, J =

8.9 Hz, 2H), 3.40

(q, J = 7.0 Hz,

4H), 1.99 (s, 3H),

1.12 (t, J = 7.0

Hz, 6H).

ESI-MS m/z

352.2 [M+H]⁺

Note: Detailed yields were not available in the reviewed abstracts. The spectroscopic data is as

reported for compound 8a in the primary literature.

Logical Workflow for Synthesis
The synthesis of Antituberculosis Agent-1 follows a logical progression from simple starting

materials to the final complex molecule. This can be visualized as a clear experimental

workflow.
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Caption: Experimental workflow for the synthesis and characterization of Antituberculosis
Agent-1.

This guide provides a comprehensive technical overview for the synthesis of Antituberculosis
Agent-1. For further details, researchers are encouraged to consult the primary literature cited

herein.
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To cite this document: BenchChem. ["Antituberculosis agent-1" chemical structure and
synthesis pathway]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15141113#antituberculosis-agent-1-chemical-
structure-and-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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